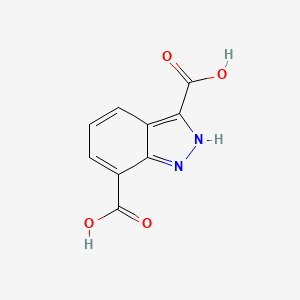

1H-Indazole-3,7-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O4 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

2H-indazole-3,7-dicarboxylic acid |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)5-3-1-2-4-6(5)10-11-7(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |

InChI Key |

GKVSLGHRWYRDSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazole 3,7 Dicarboxylic Acid and Analogous Structures

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole system is the cornerstone of synthesizing the target molecule. Various cyclization strategies have been developed, starting from appropriately substituted benzene (B151609) derivatives.

Diazotization-Cyclization Routes from Precursor Anilines and Isatins

Classical and widely utilized methods for indazole synthesis often rely on the diazotization of an aniline (B41778) derivative, followed by an intramolecular cyclization. These routes are effective for producing indazoles with a carboxylic acid group at the 3-position.

A common precursor for 1H-indazole-3-carboxylic acid is isatin (B1672199) (or its derivatives). The synthesis involves the hydrolysis of isatin, followed by conversion to a diazonium salt. This intermediate is then reduced to form an aryl hydrazine, which subsequently undergoes cyclization under acidic conditions to yield the indazole-3-carboxylic acid. However, this traditional route can be challenging to scale up safely and economically.

A more practical, large-scale applicable synthesis starts from 2-nitrophenylacetic acid derivatives. semanticscholar.org This process involves the reduction of the nitro group to an aniline, followed by diazotization and cyclization. For example, methyl 2-aminophenylacetate can be treated with sodium nitrite (B80452) in acetic acid to furnish methyl 1H-indazole-3-carboxylate. semanticscholar.org Similarly, starting with 2-amino-N-phenylphenylacetamide derivatives allows for the synthesis of the corresponding indazole-3-carboxamides. nih.gov

The synthesis of the 7-carboxy functionality can also be achieved through a diazotization-cyclization pathway. One reported method begins with methyl-2-amino-3-methylbenzoate. This aniline derivative undergoes acetylation, followed by treatment with an organic nitrite like isoamyl nitrite or tert-butyl nitrite, to induce diazotization and cyclization, affording methyl 1H-indazole-7-carboxylate. semanticscholar.orgchemicalbook.com Subsequent hydrolysis of the ester group yields the desired 1H-indazole-7-carboxylic acid. chemicalbook.com This highlights a key strategy where the carboxyl group (as an ester) is carried through the ring-forming reaction sequence.

A summary of representative diazotization-cyclization reactions is presented below.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 2-aminophenylacetate | NaNO₂, AcOH | Methyl 1H-indazole-3-carboxylate | - | semanticscholar.org |

| Methyl 2-aminophenylacetate | Ac₂O, t-BuONO, Toluene | Methyl 1H-indazole-3-carboxylate | - | semanticscholar.org |

| Methyl-2-amino-3-methylbenzoate | KOAc, Ac₂O, Isoamyl nitrite | Methyl 1H-indazole-7-carboxylate | - | chemicalbook.com |

| 2-Nitrobenzaldehyde & p-substituted anilines | 1. EtOH, reflux; 2. P(OEt)₃ | 2-Phenyl-2H-indazoles | Moderate to High | nih.gov |

Intramolecular C–H Amination and Related Cyclization Methods

Modern synthetic methods increasingly utilize transition-metal-catalyzed C–H activation and amination reactions to construct the indazole core. These methods offer high efficiency and functional group tolerance.

One notable strategy is the intramolecular C–H amination of hydrazones. For instance, a silver(I)-mediated intramolecular oxidative C–H amination has been developed for the synthesis of various 1H-indazoles. This method is effective for constructing indazoles with diverse substituents at the 3-position. Palladium-catalyzed C–H amination of aminohydrazones and PIFA-mediated C–H amination of arylhydrazones are also powerful techniques. chemimpex.com Furthermore, copper-catalyzed protocols for the intramolecular C-H amination of hydrazones provide a facile and efficient route to 1H-indazoles under mild conditions.

Rhodium(III)-catalysis enables the synthesis of N-aryl-2H-indazoles through the C–H bond addition of azobenzenes to aldehydes, representing a formal [4+1] annulation. acs.org While this produces the 2H-indazole isomer, it showcases the power of C-H activation in forming the heterocyclic ring.

Benzyne-Mediated Cycloaddition Reactions

The [3+2] cycloaddition reaction between an aryne (benzyne) and a 1,3-dipole, such as a diazo compound, is a powerful and mild method for constructing the indazole skeleton. organic-chemistry.org Benzynes are highly reactive intermediates generated in situ, typically from o-silylaryl triflates or o-dihaloarenes.

The reaction of benzynes with monosubstituted diazo compounds, like ethyl diazoacetate, generally leads to the formation of 1H-indazoles after a hydrogen shift in the initial 3H-indazole adduct. organic-chemistry.org This method provides a direct route to 1H-indazole-3-carboxylates. The reaction conditions are mild, and a variety of functional groups are tolerated. A detailed procedure for the synthesis of ethyl 1H-indazole-3-carboxylate on a multigram scale has been reported, involving the reaction of benzyne (B1209423) (generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and a fluoride (B91410) source) with ethyl diazoacetate.

The versatility of this approach allows for the synthesis of a wide array of substituted indazoles, depending on the substituents on both the benzyne and the diazo compound. organic-chemistry.org

Regioselective Introduction and Functionalization of Carboxylic Acid Groups at Positions 3 and 7

Achieving the desired 3,7-dicarboxylic acid substitution pattern often involves incorporating the carboxyl groups or their synthetic precursors (like esters, nitriles, or methyl groups) into the starting materials prior to cyclization. However, methods for the direct functionalization of a pre-formed indazole ring are also crucial.

Direct Carboxylation and Esterification Techniques

Direct carboxylation of an unsubstituted indazole at specific positions is challenging. More commonly, a halo-indazole is used as a handle for introducing the carboxyl group. For instance, while not at the 3 or 7-position, the synthesis of 3,7-dimethyl-1H-indazole-5-carboxylic acid has been achieved from 5-bromo-3,7-dimethyl-1H-indazole via a palladium-catalyzed carbonylation reaction using molybdenum carbonyl.

Regioselective functionalization of existing carboxyl groups is also important. For example, Fischer-Speier esterification of indazole carboxylic acids is a standard procedure. nih.gov The selective N-alkylation of methyl indazole-3- or -7-carboxylates has been studied, revealing that electronic effects of the substituents play a key role in directing the regioselectivity of the N-alkylation. The presence of an electron-withdrawing ester group at C-7 has been shown to direct alkylation to the N-2 position.

Conversion of Other Functional Groups to Carboxylic Acids

A versatile strategy for installing carboxylic acid groups involves the synthesis of an indazole bearing a precursor functional group, which is then converted to a carboxylic acid in a subsequent step.

From Aldehydes: 1H-Indazole-3-carboxaldehydes are valuable intermediates that can be readily oxidized to the corresponding carboxylic acids. An efficient method to access these aldehydes involves the nitrosation of indoles under mild acidic conditions. rsc.org This reaction converts both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes.

From Methyl Groups: The oxidation of a methyl group attached to the indazole ring is a viable route to a carboxylic acid. General methods for the oxidation of aryl methyl groups to carboxylic acids, often using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, can be applied. google.comorganic-chemistry.org For instance, the synthesis of 1H-indazole-7-carboxylic acid can be envisioned starting from 7-methyl-1H-indazole.

From Nitriles: The hydrolysis of a nitrile (cyano) group offers a reliable method for preparing carboxylic acids. 1H-Indazole-3-carbonitrile and 1H-indazole-7-carbonitrile are known compounds that can serve as precursors. biosynth.comorgsyn.orgchemicalbook.com Palladium-catalyzed cyanation of a halo-indazole (e.g., 3-iodo-1H-indazole) can provide the nitrile intermediate, which is then subjected to acidic or basic hydrolysis to yield the carboxylic acid. orgsyn.org For example, 3-bromo-1H-indazole can be converted to 3-phenyl-1H-indazole derivatives via Suzuki coupling, and similar palladium-catalyzed couplings can be used to introduce a cyano group. nih.govnih.gov

The following table summarizes key functional group interconversions leading to indazole carboxylic acids.

| Precursor | Reagents for Conversion | Product | Reference |

| 1H-Indazole-3-carboxaldehyde | Oxidizing Agent (e.g., KMnO₄) | 1H-Indazole-3-carboxylic acid | rsc.org (Implied) |

| 7-Methyl-1H-indazole | Oxidizing Agent (e.g., KMnO₄) | 1H-Indazole-7-carboxylic acid | google.comorganic-chemistry.org (General) |

| 1H-Indazole-3-carbonitrile | H⁺/H₂O or OH⁻/H₂O | 1H-Indazole-3-carboxylic acid | orgsyn.org (Implied) |

| 1H-Indazole-7-carbonitrile | H⁺/H₂O or OH⁻/H₂O | 1H-Indazole-7-carboxylic acid | biosynth.comchemicalbook.com (Implied) |

| Methyl 1H-indazole-7-carboxylate | NaOH, H₂O then H⁺ | 1H-Indazole-7-carboxylic acid | chemicalbook.comnih.gov |

Synthetic Routes to 1H-Indazole-3,7-dicarboxylic Acid and Its Analogs

The synthesis of this compound and its derivatives is a key area of research due to the prevalence of the indazole scaffold in a multitude of medicinally important compounds. mdpi.comnih.gov Various strategies have been developed to construct and functionalize this heterocyclic system, allowing for the creation of a diverse range of analogs.

One established method for synthesizing the core 1H-indazole-3-carboxylic acid structure involves the ring opening of isatin in an aqueous alkali solution. chemicalbook.com This process is followed by diazotization and a subsequent reductive cyclization to yield the desired indazole derivative. chemicalbook.com Alternative approaches include the diazotization of o-toluidine (B26562) and subsequent ring closure involving the methyl group. chemicalbook.com

Advanced Synthetic Transformations and Derivatization Strategies

Once the indazole core is formed, a variety of advanced synthetic transformations can be employed to introduce further complexity and diversity. These methods are crucial for exploring the structure-activity relationships of indazole-based compounds in drug discovery.

Amidation and Further Esterification of Carboxylic Acid Moieties

The carboxylic acid groups of this compound are versatile handles for derivatization, most notably through amidation and esterification reactions. These transformations are fundamental in creating libraries of compounds for biological screening.

Amidation, the formation of an amide bond, can be achieved by coupling the carboxylic acid with an amine. This reaction is often facilitated by coupling agents. The resulting amide moiety can be critical for biological activity, as seen in numerous therapeutic agents. mdpi.com For instance, the 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov The introduction of a piperazine (B1678402) acetamide (B32628) at the C-3 position has also been explored to enhance the pharmacokinetic properties of potential drug candidates. mdpi.com

Esterification, the conversion of the carboxylic acid to an ester, provides another avenue for modifying the properties of the parent compound. This can be accomplished through various methods, including Fischer-Speier esterification. nih.gov The ethyl ester of 1H-indazole-3-carboxylic acid is a common intermediate in these synthetic pathways. orgsyn.orgjst.go.jp

| Transformation | Reagents and Conditions | Significance | Reference |

| Amidation | Carboxylic acid, amine, coupling agents | Introduction of amide functionality, crucial for biological activity in many drug candidates. | mdpi.comnih.gov |

| Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., Fischer-Speier) | Modification of physicochemical properties, common synthetic intermediate. | nih.govorgsyn.orgjst.go.jp |

Electrophilic Aromatic Substitution on the Indazole Ring

The indazole ring itself is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the benzene portion of the molecule. chemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. chemicalbook.com

The position of substitution is influenced by the existing substituents on the ring. For instance, chlorination of 1H-indazole can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com The regioselectivity of these reactions can sometimes be controlled by the reaction conditions. chemicalbook.com It has been noted that 7-nitro-1H-indazole exhibits distinct reactivity compared to its other nitro-substituted isomers. acs.orgnih.gov

| Reaction | Typical Reagents | Potential Products | Reference |

| Halogenation | Halogen (e.g., Cl2), Lewis acid | Chloro-, dichloro-, and trichloro-indazoles | chemicalbook.com |

| Nitration | Nitric acid, sulfuric acid | Nitro-indazoles | acs.orgnih.gov |

| Sulfonation | Fuming sulfuric acid | Indazole sulfonic acids | chemicalbook.com |

Transition Metal-Catalyzed Functionalizations

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the indazole ring system, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Arylation and Alkylation: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl groups at various positions of the indazole ring. mdpi.comnih.gov This is often achieved by first halogenating the indazole and then coupling the resulting halo-indazole with a suitable boronic acid or boronic ester. nih.govnih.gov For example, 3-bromo-1H-indazole can be coupled with various phenylboronic acid pinacol (B44631) esters to synthesize 3-phenyl-1H-indazole derivatives. nih.gov

Copper-catalyzed reactions have also been developed for the N-alkylation and C3-functionalization of indazoles. organic-chemistry.orgacs.org Rhodium(III)-catalyzed C–H bond functionalization offers a direct method for the synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

The regioselectivity of N-alkylation is a significant consideration, as both N-1 and N-2 alkylated products can be formed. nih.gov The choice of base and solvent can have a profound impact on the N-1/N-2 ratio. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.gov

| Catalyst System | Reaction Type | Significance | Reference |

| Palladium(0) | Suzuki-Miyaura Coupling | Formation of C-C bonds, introduction of aryl groups. | mdpi.comnih.govnih.gov |

| Copper(I) | N-Alkylation, C3-Functionalization | Formation of C-N and C-C bonds. | organic-chemistry.orgacs.org |

| Rhodium(III) | C-H Activation/Annulation | Direct synthesis of N-aryl-2H-indazoles. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 1h Indazole 3,7 Dicarboxylic Acid

Exploration of Reaction Pathways for Indazole Ring Formation

The construction of the indazole ring system is a cornerstone of synthetic organic chemistry, with various methods developed to afford substituted indazoles. While direct synthesis of 1H-indazole-3,7-dicarboxylic acid is not extensively detailed, several pathways to related indazole-3-carboxylic acids and other substituted indazoles provide insight into potential synthetic routes.

One common strategy involves the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, 1H-indazole-3-carboxylic acid can be prepared from the ring opening of isatin (B1672199) in an aqueous alkali solution to yield aminophenylglyoxylic acid, which then undergoes diazotization and subsequent reductive cyclization. chemicalbook.com Another approach utilizes o-toluidine (B26562), which upon diazotization with sodium nitrite (B80452) in acetic acid, can undergo ring closure involving the methyl group to form the 1H-indazole core. chemicalbook.com The diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

A notable one-step synthesis of 1H-indazole-3-carboxylic acid derivatives starts from o-aminophenylacetic acid amides or esters. google.com These starting materials react with sodium nitrite or tert-butyl nitrite under mild conditions to yield the desired indazole derivatives in high yields. google.com This method is advantageous due to its simplicity, speed, and the use of readily available starting materials. google.com

Furthermore, the synthesis of 1H-indazole-3-carboxaldehydes, which are valuable precursors to 3-substituted indazoles, can be achieved through the nitrosation of indoles in a mildly acidic environment. rsc.org This reaction proceeds via an initial nitrosation at the C3 position of the indole (B1671886), followed by the formation of an oxime. rsc.org The oxime then facilitates the addition of water, leading to ring opening and subsequent ring closure to form the 1H-indazole-3-carboxaldehyde. rsc.org

Transition-metal-catalyzed reactions have also emerged as powerful tools for constructing functionalized indazoles. researchgate.net For example, a [3+2] annulation approach using arynes and hydrazones can afford various indazoles. organic-chemistry.org Specifically, N-tosylhydrazones react with arynes under mild conditions in a 1,3-dipolar cycloaddition of in situ generated diazo compounds to yield 3-substituted indazoles. organic-chemistry.org

The table below summarizes some of the key starting materials and general reaction types for the synthesis of the indazole ring.

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| Isatin | 1. Aqueous alkali 2. Diazotization 3. Reduction | Ring opening, diazotization, reductive cyclization | 1H-Indazole-3-carboxylic acid chemicalbook.com |

| o-Toluidine | Sodium nitrite, acetic acid | Diazotization, ring closure | 1H-Indazole chemicalbook.com |

| o-Alkynylanilines | Diazotization reagents | Diazotization, cyclization | 3-Substituted 1H-indazoles chemicalbook.com |

| o-Aminophenylacetic acid amide/ester | Sodium nitrite or tert-butyl nitrite | Diazotization, cyclization | 1H-Indazole-3-carboxylic acid derivatives google.com |

| Indoles | Sodium nitrite, acid | Nitrosation, ring opening, ring closure | 1H-Indazole-3-carboxaldehydes rsc.orgrsc.org |

| N-Tosylhydrazones and Arynes | --- | 1,3-Dipolar cycloaddition | 3-Substituted indazoles organic-chemistry.org |

Mechanistic Insights into Functional Group Interconversions

The carboxylic acid groups at the 3- and 7-positions of this compound are primary sites for functional group interconversions, enabling the synthesis of a wide array of derivatives.

One of the most common transformations is the conversion of the carboxylic acid to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine. nih.gov For instance, 1H-indazole-3-carboxylic acid can be coupled with various substituted aryl or aliphatic amines to generate a library of 1H-indazole-3-carboxamides. derpharmachemica.comresearchgate.net This transformation is crucial for creating derivatives with potential biological activities, as the amide bond can participate in key hydrogen bonding interactions with biological targets. mdpi.com

Esterification is another important functional group interconversion. Carboxylic acids can be converted to their corresponding esters through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov

The reactivity of the N-H bond in the indazole ring also allows for various functionalizations. Alkylation, acylation, and metalation reactions are readily achieved due to the presence of the imino hydrogen. chemicalbook.com The reaction of indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied, revealing the formation of (1H-indazol-1-yl)methanol derivatives. acs.org The mechanism is believed to involve the reaction of the neutral indazole with protonated formaldehyde. acs.org

The table below provides examples of functional group interconversions involving the carboxylic acid group of indazole carboxylic acids.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Carboxylic acid | Thionyl chloride, amine | Amide nih.govresearchgate.net |

| Carboxylic acid | Alcohol, acid catalyst | Ester nih.gov |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound and related indazoles often presents challenges in controlling regioselectivity, particularly concerning reactions at the two nitrogen atoms of the indazole ring. The indazole ring exhibits annular tautomerism, existing as the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. nih.govbeilstein-journals.org Alkylation of the indazole ring can lead to a mixture of N1- and N2-alkylated products, with the ratio often dependent on the reaction conditions and the nature of the substituents on the indazole ring. nih.gov

Studies on the N-alkylation of substituted indazoles have shown that the choice of base and solvent can significantly influence the regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been found to be a promising system for the N1-selective alkylation of various C-3 substituted indazoles. nih.gov This selectivity is attributed to the coordination of the sodium cation with the N2-nitrogen and an electron-rich atom in the C-3 substituent, directing the alkylating agent to the N1-position. nih.govbeilstein-journals.org Conversely, substituents at the C-7 position, such as a nitro or a carboxylate group, have been shown to direct alkylation to the N2-position with high selectivity. nih.gov

Density functional theory (DFT) calculations have provided further mechanistic insights into the regioselectivity of indazole alkylation. nih.gov These calculations suggest that in the presence of cesium carbonate, a chelation mechanism involving the cesium cation, the N2-nitrogen, and a substituent at the 3-position can drive N1-selectivity. nih.gov In the absence of such a chelating substituent, other non-covalent interactions may favor the formation of the N2-product. nih.gov

The presence of two carboxylic acid groups in this compound adds another layer of complexity to its derivatization. Selective functionalization of one carboxylic acid over the other would require careful control of reaction conditions or the use of protecting groups. For instance, selective esterification or amidation at the 3-position versus the 7-position would likely depend on the steric and electronic environment of each carboxylic acid group.

The table below highlights the influence of substituent position on the regioselectivity of N-alkylation of indazoles.

| Substituent Position | Substituent Type | Major Regioisomer |

| C-3 | Electron-withdrawing (e.g., -CO₂Me, -CONH₂) | N1-alkylated nih.gov |

| C-7 | Electron-withdrawing (e.g., -NO₂, -CO₂Me) | N2-alkylated nih.gov |

Coordination Chemistry and Supramolecular Assembly of 1h Indazole 3,7 Dicarboxylic Acid

Ligand Properties and Versatile Coordination Modes of Dicarboxylate Units

The 1H-Indazole-3,7-dicarboxylic acid ligand possesses multiple coordination sites, making it an excellent candidate for constructing multidimensional coordination networks. mdpi.com The indazole ring contains two nitrogen atoms, while the two carboxylate groups provide oxygen donors. This combination of hard (oxygen) and borderline (nitrogen) donor atoms allows for coordination with a wide range of metal ions.

The dicarboxylate units are particularly versatile and can adopt several coordination modes, which dictates the final structure of the resulting coordination polymer. Based on studies of related indazole-carboxylate ligands, these modes include monodentate, bidentate chelating, and various bridging modes. The syn-anti bridging mode is common in the formation of stable, extended frameworks. mdpi.comresearchgate.net The specific coordination adopted is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of competing ligands.

| Coordination Mode | Description | Potential Structural Role |

| Monodentate | A single oxygen atom from the carboxylate group binds to a metal center. | Terminates chain growth or allows for higher connectivity at the metal node. |

| Bidentate Chelating | Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a ring. | Creates stable, compact metal-ligand units. |

| Bidentate Bridging | The carboxylate group links two different metal centers. | Essential for forming 1D, 2D, or 3D extended networks. |

| Syn-Anti Bridging | A specific bridging conformation that often leads to robust, extended chains or layers. mdpi.com | Facilitates the formation of polymeric structures like double chains or 3D frameworks. |

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The deliberate selection of metal ions and ligands allows for the rational design of MOFs and CPs with desired topologies and properties. This compound serves as a primary building block, or "linker," in these constructions.

The synthesis of high-dimensional architectures using indazole-dicarboxylate ligands is typically achieved through solvothermal or hydrothermal methods. acs.orgmdpi.com These techniques involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed vessel, which promotes the crystallization of the desired framework.

The resulting dimensionality of the structure (e.g., a 1D chain, a 2D layer, or a 3D framework) is a direct consequence of the connectivity of the ligand and the coordination geometry of the metal ion. For instance, a metal ion with an octahedral coordination preference can connect to multiple ligands, propagating the network in three dimensions. The rigidity of the this compound backbone helps in the formation of predictable and robust porous materials.

The final topology of a MOF or CP is highly sensitive to the choice of the metal ion and the inclusion of secondary "auxiliary" ligands.

Influence of Metal Ions: Different metal ions possess distinct ionic radii, coordination number preferences, and coordination geometries, which profoundly impact the final structure. For example, in studies with the related 1H-indazole-6-carboxylic acid, the reaction with Zn(II) yielded a one-dimensional (1D) double-chain structure. mdpi.commdpi.com In contrast, using the larger Cd(II) ion under similar conditions resulted in a three-dimensional (3D) framework, as the cadmium ion could accommodate a higher coordination number, leading to increased connectivity. mdpi.commdpi.com

Influence of Auxiliary Ligands: The introduction of auxiliary ligands, particularly N-donor linkers like bipyridine and its derivatives, is a powerful strategy for modifying network topology. researchgate.netnih.gov These ligands can act as "pillars" that connect 2D layers into 3D frameworks, or they can link 1D chains into more complex arrangements. researchgate.net For example, cobalt(II) complexes synthesized with 1H-indazole-3-carboxylic acid and different bipyridine derivatives demonstrated how the flexibility and length of the auxiliary ligand could direct the assembly of distinct 1D zigzag chains and 2D layered structures. researchgate.net

| Metal Ion/Auxiliary Ligand | Resulting Structure (with related indazole-carboxylates) | Reference |

| Zn(II) | 1D Double Chain | mdpi.commdpi.com |

| Cd(II) | 3D Framework | mdpi.commdpi.com |

| Co(II) with Bipyridine | 1D Zigzag Chains | researchgate.net |

| Co(II) with flexible Bipyridine derivative | 2D H-bonded Layers | researchgate.net |

Self-Assembly Processes and Supramolecular Interactions

Beyond the primary coordination bonds between metal ions and ligands, weaker non-covalent interactions are crucial for the self-assembly process and the stabilization of the final solid-state structure. These interactions dictate the crystal packing and can link lower-dimensional motifs into higher-dimensional supramolecular arrays.

Hydrogen bonding plays a pivotal role in the crystal engineering of indazole-based coordination compounds. nih.gov The indazole N-H group, the uncoordinated carboxylate oxygen atoms, and any coordinated water molecules can act as hydrogen bond donors and acceptors.

The planar aromatic system of the indazole ring facilitates π–π stacking interactions. mdpi.com These interactions occur between the electron-rich aromatic rings of adjacent ligands, contributing significantly to the stability of the crystal packing. researchgate.net In many crystal structures of indazole-based CPs, these stacking interactions are observed to organize the polymer chains or layers into a stable three-dimensional architecture. researchgate.netugr.es The combination of hydrogen bonding and π–π stacking creates a synergistic effect, guiding the self-assembly process and locking the molecules into a well-defined and stable crystalline lattice. researchgate.net

Computational and Theoretical Investigations of 1h Indazole 3,7 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

While specific studies detailing the optimized geometry and electronic properties of 1H-Indazole-3,7-dicarboxylic acid are not readily found, research on related compounds demonstrates the utility of these methods. For instance, calculations are often employed to understand the structure of various indazole derivatives. researchgate.net Similar computational approaches have also been used to study the structures of other nitro-substituted 1H-indazoles. nih.gov These studies typically use methods like Density Functional Theory (DFT) to arrive at the most stable molecular conformations.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of molecules and to elucidate the step-by-step pathways of chemical reactions. DFT calculations can determine energy barriers for reactions, identify transition states, and help predict the feasibility and outcome of a chemical process. mdpi.com

No specific DFT studies focused on the reactivity or reaction mechanisms of this compound have been identified in the surveyed literature. However, the principles of DFT are broadly applied to understand heterocyclic compounds. For example, DFT has been used to explore the mechanisms of 1,3-dipolar cycloaddition reactions, which are important for synthesizing various heterocyclic structures. mdpi.com DFT calculations have also been used to characterize the structures of novel molecular scaffolds containing benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one moieties, which aids in understanding their formation and potential reactivity. acs.org

Thermodynamic Analysis of Tautomeric and Isomeric Forms

Many heterocyclic compounds, including indazoles, can exist in different tautomeric or isomeric forms, which are compounds with the same molecular formula but different arrangements of atoms. Thermodynamic analysis using computational methods can predict the relative stabilities of these forms, determining which one is most likely to be observed under given conditions.

For this compound, a specific thermodynamic analysis comparing its potential tautomers (such as the 2H-indazole form) and isomers is not available in the reviewed literature. Studies on the parent 1H-indazole molecule have established that the 1H-tautomer is generally more stable than the 2H-tautomer. Research on indazole-3-carboxylic acid has identified multiple stable conformations and has studied their interconversion, highlighting the importance of both intramolecular and intermolecular interactions. researchgate.net In different solvents, the equilibrium between tautomeric forms can shift, as seen with certain substituted indazoles where the polarity of the solvent stabilizes different tautomers. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations can estimate Nuclear Magnetic Resonance (NMR) chemical shifts, the frequencies of Infrared (IR) vibrational modes, and the wavelengths of Ultraviolet-Visible (UV-Vis) electronic transitions.

There are no specific published predictions of the spectroscopic parameters for this compound. However, this methodology is well-established for related structures. For example, theoretical calculations have been successfully used to assign the IR and Raman spectra of indazole dimers and trimers. researchgate.net For various nitro-1H-indazoles, Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level have been used to confirm the assignment of NMR spectra, providing a solid basis for identifying isomers that are difficult to isolate or characterize experimentally. nih.gov Studies on indazole-3-carboxylic acid have combined FTIR spectroscopy with DFT calculations to understand its molecular structure and phototransformations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of a structure. These simulations are particularly useful for understanding how a molecule behaves in a condensed phase, such as in solution or in a biological environment.

Specific MD simulations focused on the conformational analysis and stability of this compound were not found. However, MD simulations are a standard tool for studying related molecular classes. Ab initio molecular dynamics (AIMD) have been used to explore the conformational landscapes of various dicarboxylic acids, revealing how intermolecular interactions in the condensed phase can stabilize conformers not predicted by simple energy minimization. nih.govresearchgate.net All-atom MD simulations have also been employed to investigate the stability and conformational dynamics of complex structures like the outer membrane of Mycobacterium tuberculosis, which is composed of mycolic acids. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1h Indazole 3,7 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of indazole derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity and environment of each atom can be determined. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectra of indazole derivatives provide key information about the substitution pattern on the bicyclic ring system. For instance, in 1-butyl-1H-indazole-3-carboxamide, the protons on the indazole ring appear at distinct chemical shifts: H7 at δ 8.11 (d, J = 8.00 Hz), H5 at δ 7.69 (d, J = 8.80 Hz), H6 at δ 7.37 (t, J = 8.00 Hz), and H4 at δ 7.19 (t, J = 7.60 Hz). nih.gov The protons of the butyl group and the amide protons also show characteristic signals. nih.gov The chemical shifts of protons are influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectra offer valuable insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are particularly informative for distinguishing between isomers. nih.gov For example, the chemical shift of C3 is a useful indicator for determining the position of substitution on the nitrogen atom, appearing around 135 ppm for 1-substituted indazoles and 123 ppm for 2-substituted isomers. nih.gov In 1-butyl-1H-indazole-3-carboxamide, the carbon signals are observed at δ 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, and 110.71 ppm for the indazole ring carbons. nih.gov The carbonyl carbon of the carboxylic acid or its derivative typically resonates in the highly deshielded region of 160-180 ppm. libretexts.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common, provides direct information about the nitrogen atoms in the indazole ring. The chemical shifts of N1 and N2 are significantly different for 1-substituted and 2-substituted isomers, making it a powerful tool for unambiguous isomer assignment. nih.gov

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to correlate proton and carbon signals, further confirming the structural assignments. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 1H-Indazole-3,7-dicarboxylic acid and its derivatives.

FT-IR Spectroscopy: The FT-IR spectrum of an indazole carboxylic acid derivative typically shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration. For carboxylic acids, this band appears in the region of 1700-1725 cm⁻¹. In the case of 1-butyl-1H-indazole-3-carboxamide, the C=O stretching frequency is observed at 1664 cm⁻¹. nih.gov The N-H stretching vibrations of the indazole ring and any amide groups are also prominent, usually appearing in the range of 3100-3500 cm⁻¹. libretexts.org For 1-butyl-1H-indazole-3-carboxamide, the N-H stretch is at 3306 cm⁻¹. nih.gov The C-N and C-C stretching vibrations within the indazole ring system, as well as various bending vibrations, contribute to a complex fingerprint region that is unique to the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic rings in indazole derivatives are often strong in the Raman spectrum. Studies on carboxylic acids in solution using Raman spectroscopy have helped in understanding the intermolecular interactions and the formation of dimers.

A study on indazole-3-carboxylic acid using matrix isolation FT-IR spectroscopy revealed the presence of different conformers and tautomers, which could be interconverted upon irradiation with NIR and UV light. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy molecular orbitals (like the Lowest Unoccupied Molecular Orbital or LUMO). libretexts.org

For indazole derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. youtube.com The conjugated π-system of the indazole ring gives rise to strong π → π* absorptions. libretexts.org The presence of non-bonding electrons on the nitrogen and oxygen atoms allows for weaker n → π* transitions. youtube.com

The UV-Vis absorption spectrum of 1H-indazole in acetonitrile (B52724) shows a maximum absorption around 254 nm, which is attributed to the π → π* transition of the aromatic system. researchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the indazole ring, as well as the solvent polarity. For instance, the tautomeric form of indazole can affect the absorption spectrum; the 2H-tautomer generally absorbs light more strongly than the 1H-tautomer at certain wavelengths. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 1-methyl-1H-indazole-3-carboxylic acid reveals that the molecules form inversion dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups. researchgate.net The asymmetric unit of this compound contains two independent molecules. researchgate.net

In a broader context, single-crystal X-ray diffraction studies of various indazole derivatives have confirmed their molecular geometries and revealed the nature of the supramolecular assemblies formed through hydrogen bonding and other non-covalent interactions. researchgate.netmdpi.com For example, the crystal structure of a fused triazolo-thiadiazole derivative of indole (B1671886) showed that the packing is dominated by N···H, S···H, C···C, and S···C non-covalent interactions. mdpi.com The planarity of the ring systems and the torsion angles between different parts of the molecule can be accurately determined. mdpi.com

Applications in Catalysis and Sensing

Catalytic Applications of 1H-Indazole-3,7-dicarboxylic acid Derived Materials

Materials derived from this compound, especially MOFs, are of significant interest for catalysis. The indazole moiety and the dicarboxylate linkers can work in synergy to create unique catalytic environments within a porous framework.

Heterogeneous Catalysts:

The primary approach to utilizing this compound in heterogeneous catalysis is through its incorporation as an organic linker in the synthesis of MOFs. The design of these catalytic MOFs can be tailored by selecting specific metal nodes that are known for their catalytic activity. The resulting porous crystalline structure can facilitate the diffusion of reactants to the active sites and the removal of products.

Key design considerations for heterogeneous catalysts based on this compound include:

Creation of Open Metal Sites: The generation of coordinatively unsaturated metal sites, often referred to as open metal sites, within the MOF structure is a key strategy for enhancing catalytic activity. These sites can act as Lewis acids to activate substrates. nih.gov For instance, in MOF-74, the removal of solvent molecules from the metal centers exposes these active sites, leading to enhanced catalytic performance in reactions like cyanosilylation of aldehydes. nih.govresearchgate.net A similar principle could be applied to MOFs constructed from this compound.

Post-Synthetic Modification: The indazole core of the ligand can be subjected to post-synthetic modifications to introduce or enhance catalytic functionalities.

Bimetallic Systems: The incorporation of two different types of metal ions into the MOF structure can lead to synergistic catalytic effects.

Homogeneous Catalysts:

While less common for this type of ligand, soluble metal complexes of this compound could potentially act as homogeneous catalysts. The design of such catalysts would involve the synthesis of discrete coordination compounds with specific metals. For example, organotin(IV) dicarboxylates are known to catalyze urethane (B1682113) formation, and a similar mechanism could be envisaged for tin complexes of this compound. researchgate.net

Table 1: Potential Catalytic Applications of this compound Derived Materials

| Catalyst Type | Design Strategy | Potential Reactions | Reference |

| Heterogeneous (MOF) | Creation of open metal sites | Cyanosilylation, Aldol condensation, Oxidation reactions | nih.govresearchgate.net |

| Heterogeneous (MOF) | Post-synthetic modification | Asymmetric catalysis | N/A |

| Homogeneous Complex | Soluble metal complexes (e.g., with Sn, Pd) | Urethane formation, Cross-coupling reactions | researchgate.net |

The mechanism of catalysis in materials derived from this compound would largely depend on the nature of the active site. In MOF-based heterogeneous catalysts, the open metal sites are expected to play a crucial role. For instance, in a hypothetical cyanosilylation reaction catalyzed by a Co-MOF of this compound, the aldehyde substrate would likely coordinate to the Lewis acidic cobalt center, making it more susceptible to nucleophilic attack by the cyanide source. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT), would be instrumental in elucidating the reaction pathways and the role of the indazole-dicarboxylate ligand in stabilizing transition states. For organotin dicarboxylate catalysts, it has been proposed that the catalytic cycle involves the formation of a tin alkoxide intermediate. researchgate.net A similar mechanistic investigation could be applied to homogeneous catalysts derived from this compound.

Development of Sensing Platforms Utilizing Indazole-Dicarboxylate Coordination Compounds

The photoluminescent properties of coordination polymers and MOFs make them attractive candidates for chemical sensing applications. The emission of these materials can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.

Coordination polymers constructed from indazole-carboxylic acid derivatives and d10 metal ions like Zn(II) and Cd(II) have been shown to exhibit photoluminescence. mdpi.com The emission in these materials is often attributed to ligand-centered π-π* electronic transitions. mdpi.comresearchgate.net The presence of analytes can perturb these electronic transitions, leading to a change in the fluorescence signal.

For example, a cadmium carboxylate coordination polymer has been reported to selectively detect salicylaldehyde. nih.gov This suggests that a MOF or coordination polymer based on this compound could be designed to detect specific aldehydes or other small molecules through a similar fluorescence-based mechanism. The design of such sensors would involve:

Selection of a suitable metal center: The choice of the metal ion can influence the luminescent properties and the selectivity towards certain analytes.

Modulation of the pore environment: The size and chemical nature of the pores within a MOF can be tailored to selectively accommodate specific guest molecules.

Table 2: Potential Sensing Applications of 1H-Indazole-3,7-dicarboxylate Coordination Compounds

| Sensing Platform | Target Analyte | Detection Principle | Reference |

| Luminescent MOF | Nitroaromatics, Small organic molecules | Fluorescence quenching/enhancement | researchgate.net |

| Coordination Polymer | Metal ions, Anions | Change in emission spectrum | mdpi.com |

| Fluorescent Film | Aldehydes | Selective detection via fluorescence | nih.gov |

Future Research Directions and Emerging Opportunities for 1h Indazole 3,7 Dicarboxylic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 1H-indazole-3,7-dicarboxylic acid and its derivatives is fundamental to unlocking its full potential. While traditional methods for synthesizing indazole cores exist, future research should prioritize modern synthetic strategies that offer improved yields, scalability, and sustainability. google.comresearchgate.net

Key areas for exploration include:

Transition-Metal-Free Synthesis: Investigating novel cyclization reactions that avoid the use of heavy or precious metal catalysts is a significant goal. For instance, methods developed for other indazoles using readily available reagents like N-tosylhydrazones and nitroaromatic compounds under metal-free conditions could be adapted. rsc.org This approach reduces cost and environmental impact.

C-H Activation Strategies: Direct C-H functionalization and activation have emerged as powerful tools in organic synthesis. bloomtechz.com Research aimed at developing catalytic systems (e.g., cobalt/copper cooperative catalysis) for the direct carboxylation or elaboration of the indazole core could provide more atom-economical pathways to the target dicarboxylic acid, minimizing the need for pre-functionalized starting materials. bloomtechz.com

Green Catalysis and Reaction Conditions: The use of biodegradable and reusable catalysts, such as those derived from natural sources, presents an attractive avenue for sustainable synthesis. researchgate.net Exploring the use of ultrasound irradiation or microwave-assisted synthesis in combination with green solvents (e.g., water, ethanol, or dimethyl sulfoxide) could significantly reduce reaction times and energy consumption. researchgate.net

The table below summarizes potential future synthetic approaches, highlighting their advantages.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Free Cycloadditions | Reduced cost, lower toxicity, simplified purification | Design of novel starting materials and reaction pathways that proceed without metal catalysts. |

| Direct C-H Carboxylation | High atom economy, fewer synthetic steps | Development of selective catalysts for dual C-H activation at the C3 and C7 positions. |

| Green Catalysis | Environmentally friendly, catalyst reusability, mild conditions | Screening of biocatalysts or naturally-derived catalysts; optimization of energy-efficient conditions (ultrasound/microwave). researchgate.net |

Design and Engineering of Multifunctional Materials Based on Indazole-Dicarboxylate Scaffolds

The rigid, ditopic nature of the 1H-indazole-3,7-dicarboxylate ligand makes it an exceptional building block for the creation of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). acs.org Future research should focus on harnessing this potential to engineer materials with novel and tunable properties.

Porous Materials for Gas Sorption and Separation: The dicarboxylate functionality is ideal for linking metal nodes to form robust, porous three-dimensional networks. Research efforts could target the synthesis of MOFs with high surface areas and specific pore environments for applications in carbon dioxide capture, hydrogen storage, or the separation of valuable industrial gases. The aromatic indazole core can be further functionalized to enhance selectivity.

Luminescent MOFs for Sensing and Optoelectronics: Indazole-based linkers can confer fascinating photophysical properties to materials. acs.org By incorporating lanthanide or other emissive metal ions, it is possible to design MOFs that exhibit strong luminescence. nih.gov These materials could be engineered as highly sensitive chemical sensors for detecting pollutants, explosives, or biological molecules through luminescence quenching or enhancement mechanisms. nih.gov Furthermore, their properties could be explored for applications in solid-state lighting or as components in organic light-emitting diodes (OLEDs). rsc.org

Catalytically Active Frameworks: The indazole-dicarboxylate scaffold can be used to construct MOFs where the metal nodes, the linker itself, or encapsulated guest molecules act as catalytic centers. Such materials could be designed for applications in fine chemical synthesis, photocatalytic degradation of pollutants, or electrocatalysis. nih.gov The defined pore structure of the MOF can impart size and shape selectivity to the catalytic process.

The following table outlines potential material designs and their target applications.

| Material Type | Key Design Feature | Target Application | Potential Functionality |

| Porous MOF | High surface area, tailored pore chemistry | Gas Storage & Separation | Selective CO₂ capture, H₂ storage |

| Luminescent MOF | Incorporation of emissive metal centers (e.g., Lanthanides) | Chemical Sensing, Solid-State Lighting | "Turn-on" or "turn-off" detection of analytes. nih.gov |

| Catalytic MOF | Open metal sites, functionalized linkers | Heterogeneous Catalysis, Photocatalysis | Degradation of organic pollutants, fine chemical synthesis. nih.gov |

Synergistic Approaches Combining Experimental and Computational Studies

To accelerate the discovery and optimization of materials based on this compound, a close integration of experimental synthesis and computational modeling is essential. This synergistic approach can provide deep mechanistic insights and predict material properties before undertaking extensive laboratory work.

Predictive Modeling of Material Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and photophysical properties of hypothetical MOFs and other materials constructed from the indazole-dicarboxylate linker. nih.gov This allows for the in-silico screening of numerous structures to identify candidates with the most promising characteristics for applications like gas adsorption or luminescence.

Elucidation of Reaction Mechanisms: Theoretical studies can help clarify the mechanisms of novel synthetic reactions. researchgate.net By modeling reaction pathways and transition states, researchers can understand the factors that control yield and selectivity, thereby guiding the optimization of experimental conditions for more efficient synthesis.

Rational Drug and Inhibitor Design: In the context of medicinal chemistry, where the indazole scaffold is prevalent, computational docking and molecular dynamics simulations can be used to design derivatives of this compound that bind selectively to biological targets like protein kinases. nih.govnih.gov This rational, structure-based design approach can streamline the development of new therapeutic agents. nih.gov

| Research Area | Computational Method | Experimental Contribution | Synergistic Outcome |

| Material Design | Density Functional Theory (DFT) | Synthesis and characterization (e.g., XRD, spectroscopy) | Rational design of MOFs with targeted porosity and electronic properties. nih.gov |

| Synthesis Optimization | Transition State Theory | Kinetic studies, yield optimization | Understanding reaction mechanisms to improve synthetic efficiency. researchgate.net |

| Bioactive Compound Discovery | Molecular Docking, MD Simulations | In vitro bioassays (e.g., kinase inhibition) | Structure-guided design of potent and selective enzyme inhibitors. nih.govnih.gov |

Interdisciplinary Research in Advanced Chemical Technologies

The unique properties of this compound and its derivatives position it as a platform for innovation at the intersection of chemistry, physics, materials science, and biology. Future opportunities will increasingly rely on interdisciplinary collaboration to translate fundamental chemical knowledge into advanced technologies.

Advanced Sensors and Electronics: Collaboration with physicists and engineers could lead to the integration of indazole-based materials into electronic devices. For example, the development of chemiresistive sensors where the conductivity of a MOF film changes upon exposure to a specific analyte, or the use of these materials as specialized components in next-generation electronic displays.

Biomedical Applications: The indazole scaffold is a well-established pharmacophore in numerous drugs. nih.govresearchgate.net Interdisciplinary research with biomedical scientists could explore the use of MOFs derived from this compound as nanocarriers for targeted drug delivery. The porous framework could be loaded with therapeutic agents, and the surface could be functionalized for specific cell targeting.

Environmental Remediation Technologies: By working with environmental scientists, researchers can develop practical systems for pollution control. This could involve designing robust, reusable MOF-based filters for water purification or creating efficient photocatalytic systems for breaking down persistent organic pollutants under visible light. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indazole-3,7-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 1H-indazole derivatives often starts with functionalization of the indazole core. For example, acylation at the N-1 position can be achieved using aroyl chlorides in dichloromethane with triethylamine as a base. Alternatively, coupling reactions with carboxylic acids in dimethylformamide (DMF) using diethyl cyanophosphonate (DCF) and triethylamine are effective . Optimization of reaction time, temperature, and solvent polarity is critical. For instance, reflux conditions in diphenyl ether with boric acid have been used for analogous dicarboxylic acid derivatives to achieve high yields . Post-synthetic purification via recrystallization (e.g., ethanol or toluene) and characterization by ¹H/¹³C NMR ensures purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure, including substituent positions and purity. For example, shifts in aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad signals near δ 12–13 ppm) are diagnostic .

- Elemental Analysis : Validates stoichiometry and purity, especially for intermediates .

- Fluorescence Spectroscopy : Useful for assessing electronic properties. Solvatochromic shifts (e.g., emission λmax from 395 nm in toluene to 525 nm in ethanol) in analogous compounds highlight solvent-dependent luminescence .

Q. How can this compound be functionalized for use in polymer or coordination chemistry?

- Methodological Answer : The dicarboxylic acid groups enable coordination to metal ions or incorporation into polymers. For metal-organic frameworks (MOFs), solvothermal methods with lanthanide ions (e.g., Tb³⁺) and rigid ligands can form 3D networks. Pre-functionalization via esterification (e.g., diethyl esters) improves solubility for subsequent reactions . Alternatively, amide coupling using carbodiimide reagents (e.g., EDC/HOBt) can link the acid to amines or biomolecules .

Advanced Research Questions

Q. What strategies enhance the luminescent properties of this compound for optoelectronic applications?

- Methodological Answer : Introducing electron-donating/withdrawing groups (e.g., –OMe, –NO₂) modulates π-conjugation and emission. For example, methoxy-substituted dibenzothiophene analogs show intensified fluorescence due to extended conjugation . Solvent polarity studies (e.g., Kamlet-Taft parameters) can optimize emission for specific media. Embedding the compound in MOFs or polymers (e.g., polyfluorenes) further enhances quantum yields via rigidochromic effects .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?

- Methodological Answer : As a rigid ditopic ligand, it can coordinate to metal nodes (e.g., Zn²⁺, Tb³⁺) under solvothermal conditions. For example, Tb-MOFs synthesized with 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid exhibit Lewis acidity for cyanosilylation reactions . To tailor pore size and functionality, mix ligands (e.g., with biphenyl dicarboxylates) or post-synthetic modification (e.g., amine grafting) can be employed . Gas adsorption studies (e.g., CO₂ isotherms) validate framework stability and selectivity .

Q. How do synthetic route variations lead to discrepancies in reported properties (e.g., fluorescence, thermal stability)?

- Methodological Answer : Contradictions often arise from impurities or incomplete functionalization. For example, residual solvents (e.g., DMF) in MOFs quench fluorescence, necessitating activation at 150°C under vacuum . Thermal stability differences may stem from crystallinity—recrystallized samples degrade at higher temperatures (e.g., >300°C) versus amorphous byproducts . Comparative studies using thermogravimetric analysis (TGA) and powder XRD are recommended to resolve such issues .

Q. Can this compound serve as a ligand in heterogeneous catalysis?

- Methodological Answer : Yes, its carboxylate groups can stabilize metal nanoparticles (e.g., Pd, Fe₃O₄). For example, phenanthroline-dicarboxylic acid ligands anchored on Fe₃O₄@SiO2 cores form recyclable catalysts for cross-coupling reactions . To adapt this, the indazole derivative can be grafted onto magnetic supports via silane linkers, with catalytic efficiency assessed using turnover frequency (TOF) and leaching tests (ICP-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.